6-(1-Aminocyclopropyl)nicotinic acid

Description

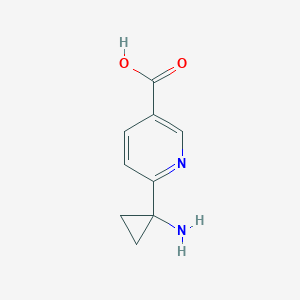

6-(1-Aminocyclopropyl)nicotinic acid is a nicotinic acid derivative characterized by a 1-aminocyclopropyl substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

6-(1-aminocyclopropyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c10-9(3-4-9)7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,10H2,(H,12,13) |

InChI Key |

GFLNWWHISKMJSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminocyclopropyl)nicotinic acid typically involves the cyclopropanation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with cyclopropylamine under specific conditions to introduce the aminocyclopropyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of nicotinic acid and its derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are optimized for large-scale production and may involve the use of environmentally friendly reagents and conditions to minimize the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminocyclopropyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminocyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(1-Aminocyclopropyl)nicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1-Aminocyclopropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic acid receptors, which are involved in various cellular processes. This binding can modulate the activity of enzymes and other proteins, leading to changes in cellular functions and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Nicotinic Acid

Nicotinic acid (pyridine-3-carboxylic acid) is a precursor to NAD/NADP coenzymes and a key intermediate in microbial degradation pathways. Unlike 6-(1-Aminocyclopropyl)nicotinic acid, nicotinic acid undergoes hydroxylation at the 6-position by bacterial enzymes (e.g., Bacillus species) to form 6-hydroxynicotinic acid, a critical step in its oxidative degradation to fumaric acid . This pathway highlights the metabolic vulnerability of unmodified nicotinic acid compared to its substituted derivatives.

6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid is a metabolite in nicotinic acid degradation. Its hydroxyl group at C6 enhances solubility and reactivity, facilitating oxidative decarboxylation to 2,5-dihydroxypyridine in Pseudomonas fluorescens . In contrast, the 1-aminocyclopropyl group in this compound may confer steric hindrance, reducing susceptibility to enzymatic cleavage.

6-Chloro-Nicotinic Acid (6-CNA)

6-CNA is a derivative of imidacloprid, a neonicotinoid pesticide. It is a metabolite implicated in environmental persistence and toxicity . Key differences include:

- Functional Group : 6-CNA has a chlorine substituent, enhancing electrophilicity and environmental stability.

- Applications: 6-CNA is linked to systemic pesticides, whereas this compound’s role remains speculative but may involve plant-microbe interactions (analogous to ACC in ethylene regulation ).

- Toxicity Profile: 6-CNA derivatives are associated with ecological risks , while the aminocyclopropyl group might reduce acute toxicity due to lower halogenation.

1-Aminocyclopropane Carboxylic Acid (ACC)

ACC, an ethylene biosynthesis precursor, shares the aminocyclopropyl moiety. In plants, ACC is converted to ethylene by ACC oxidase. Studies show that ACC treatment reverses cadmium (Cd) resistance in rice by restoring ethylene biosynthesis . While this compound is structurally distinct, its aminocyclopropyl group might interact with ethylene pathways or metal ion chelation, influencing stress responses.

Biological Activity

6-(1-Aminocyclopropyl)nicotinic acid (6-ACNA) is a derivative of nicotinic acid, which has garnered interest for its potential therapeutic applications, particularly in oncology and neurobiology. This compound exhibits various biological activities that may be beneficial in treating specific diseases, including cancer.

Chemical Structure and Properties

6-ACNA is characterized by the presence of a cyclopropyl group attached to the amino nitrogen of nicotinic acid. This modification is hypothesized to influence its biological activity and pharmacokinetics compared to other nicotinic derivatives.

The biological activity of 6-ACNA is primarily linked to its interaction with nicotinic receptors and its influence on metabolic pathways. It has been shown to inhibit key enzymes involved in the metabolic processes of certain cancers, particularly pancreatic ductal adenocarcinoma (PDAC).

Anticancer Effects

Recent studies have indicated that 6-ACNA and its derivatives can reverse the loss of histone 3 lysine 9 trimethylation (H3K9me3), a marker associated with epigenetic reprogramming in cancer cells. This effect was particularly noted in patient-derived PDAC models, where 6-ACNA demonstrated a capacity to impede tumor growth and metastasis .

Table 1: Summary of Anticancer Activity of 6-ACNA

| Compound | Activity Description | Reference |

|---|---|---|

| 6-ACNA | Inhibits H3K9me3 loss in PDAC | |

| Alkyl esters | Showed higher antiproliferative activity than 6AN | |

| Compound 5i | Reduced viable A38-5 cells in a dose-dependent manner |

Neuroprotective Potential

While the neurotoxic effects of related compounds like 6-aminonicotinic acid (6AN) have been documented, studies suggest that modifications such as those in 6-ACNA may mitigate these effects. The Preiss–Handler pathway's involvement in NADP+ biosynthesis is crucial here, as it appears less active in brain tissues, potentially reducing neurotoxicity .

Study on PDAC Treatment

In a specific case study involving PDAC, researchers utilized various derivatives of 6-ACNA to assess their effects on cellular proliferation and gene expression. The findings indicated that certain esters derived from 6-aminonicotinic acid showed superior efficacy in reversing chromatin modifications compared to traditional treatments .

Metabolomic Analysis

Metabolomic profiling following treatment with 6-ACNA revealed significant biochemical changes indicative of reduced tumorigenicity. Notably, there was an increase in metabolites associated with the inhibition of the enzyme 6-phosphogluconate dehydrogenase (6PGD), which plays a pivotal role in cancer metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.